molecular formula C23H26N4O3S B14093443 5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide

5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide

Cat. No.: B14093443
M. Wt: 438.5 g/mol
InChI Key: AFYPFZRDUPEFAL-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a benzo[b]thiophene ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzo[b]thiophene Moiety: The benzo[b]thiophene ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative.

    Incorporation of Functional Groups: The final compound is obtained by introducing the hydroxy, dimethyl, and ethylcarbamoyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound has shown potential as a bioactive molecule with various pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent in preclinical studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities with the pyrazole and benzo[b]thiophene rings.

    Imidazole Derivatives: Imidazole-containing compounds, like histidine and metronidazole, also exhibit similar heterocyclic structures and pharmacological properties.

    Benzimidazole Derivatives: Benzimidazole compounds, such as omeprazole and thiabendazole, are known for their diverse biological activities.

Uniqueness

The uniqueness of 5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O3S/c1-4-24-22(30)19-14-7-5-6-8-18(14)31-23(19)25-21(29)17-11-16(26-27-17)15-10-12(2)9-13(3)20(15)28/h9-11,28H,4-8H2,1-3H3,(H,24,30)(H,25,29)(H,26,27)

InChI Key

AFYPFZRDUPEFAL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3)C4=CC(=CC(=C4O)C)C

Origin of Product

United States

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